Propiverine hydrochloride (CAS number 54556-98-8) is synthesized from benzyl acid and N-methyl-4-hydroxy piperidine through various chemical processes. It falls under the category of anticholinergic medications, specifically targeting the muscarinic receptors to alleviate symptoms associated with bladder dysfunctions. The compound has been extensively studied for its efficacy and safety profile in clinical settings, demonstrating significant benefits for patients with both neurogenic and non-neurogenic overactive bladder conditions .
The synthesis of propiverine hydrochloride involves multiple steps, primarily focusing on esterification reactions. Two notable methods include:
These processes emphasize efficiency and reduced waste compared to previous methods, highlighting advancements in synthetic chemistry.
The molecular formula for propiverine hydrochloride is CHClNO, with a molecular weight of approximately 367.92 g/mol. The compound features a complex structure characterized by a piperidine ring connected to an aromatic group through an ether linkage. This structural arrangement is crucial for its pharmacological activity.
Key structural data includes:
Propiverine undergoes various chemical transformations during its synthesis and metabolism:
Propiverine exerts its therapeutic effects by antagonizing muscarinic acetylcholine receptors (M, M, M). This inhibition leads to:
Studies using animal models have demonstrated that propiverine effectively modulates bladder activity under conditions mimicking overactive bladder syndromes .
Propiverine hydrochloride exhibits several notable physical and chemical properties:
Additional analyses such as Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA) provide insights into its thermal stability and structural integrity under varying conditions .
Pharmacological Class: Propiverine is classified as a tertiary amine antimuscarinic agent with additional L-type calcium channel antagonism [7] [10]. It belongs to the benzilic acid ester derivatives, sharing structural similarities with other spasmolytic agents but exhibiting unique receptor-binding kinetics.
Molecular Structure:
[Cl-].[N+H]1(CCC(CC1)OC(=O)C(OCCC)(c3ccccc3)c2ccccc2)C
[8] [10] The structure integrates a lipophilic diphenylpropoxyacetate moiety linked to a polar piperidine ring, facilitating penetration into detrusor smooth muscle cells. This configuration enables competitive inhibition at muscarinic receptors (M₁–M₅ subtypes), with highest affinity for M₃ (pKi = 6.39) and M₁ (pKi = 6.58) receptors, critical for bladder contraction [7]. Concurrently, its diphenylalkyl chain confers voltage-dependent calcium channel blockade (IC₅₀ = 3.24 μM in human detrusor cells), reducing calcium influx during depolarization [7].
Metabolites & Selectivity: Hepatic metabolism generates active metabolites, notably DPr-P-4(N → O) (1-methyl-4-piperidyl benzilate N-oxide), which exhibits:
Table 1: Molecular and Pharmacodynamic Properties of Propiverine
Property | Value | Significance |
---|---|---|
Chemical Formula | C₂₃H₃₀ClNO₃ | Determines solubility/reactivity |
Muscarinic Receptor pKi (M₃) | 6.39 | Binds Gq-coupled M₃ receptors in detrusor |
L-type Ca²⁺ Channel IC₅₀ | 3.24 μM (human detrusor) | Inhibits contraction-coupled Ca²⁺ influx |
Key Active Metabolite | DPr-P-4(N → O) | Prolongs bladder-selective action |
Plasma Protein Binding | 90–95% | Influences free drug availability |
Origin and Early Development:Propiverine was first synthesized in Germany in the 1980s by Apogepha Arzneimittel. Initial clinical studies focused on its immediate-release (IR) formulation (15 mg t.i.d.) for neurogenic detrusor overactivity, demonstrating superior efficacy to placebo in reducing incontinence episodes and micturition frequency [2] [9].
Key Regulatory Milestones:
Formulation Evolution:
Table 2: Regulatory Approval Timeline of Propiverine
Year | Region/Country | Indication | Dosage Forms |
---|---|---|---|
1993 | Germany/Japan | Adult OAB | IR 15 mg tablets |
2017 | Canada | Adult & Pediatric OAB | ER 30/45 mg; Pediatric 5 mg |
2017 | Belgium | Adult OAB | ER capsules |
2020 | Benelux | Adult OAB | ER formulations |
Mechanistic Advantages in OAB:Propiverine’s dual action provides broader efficacy than pure anticholinergics:
Efficacy in Adults:
Pediatric Applications:
Special Populations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7